- Bio- and medicinally compatible α-amino acid modification via merging photo-redox and N-heterocyclic carbene catalysisChemRxiv, 2020, , 1-7,
Cas no 96-81-1 (N-Acetyl-L-valine)

N-Acetyl-L-valine structure
Nombre del producto:N-Acetyl-L-valine
Número CAS:96-81-1
MF:C7H13NO3
Megavatios:159.183022260666
MDL:MFCD00066066
CID:34878
PubChem ID:66789
N-Acetyl-L-valine Propiedades químicas y físicas
Nombre e identificación
-
- N-Acetyl-L-valine
- N-acetylvaline
- Ac-Val-OH
- Ac-L-Val-OH
- (2S)-2-acetamido-3-methylbutanoic acid
- N-α-Acetyl-L-valine
- N-Acyl-Valine
- N-Acetyl-L-valine (ACI)
- L
- Valine, N-acetyl-, L- (6CI, 8CI)
- (S)-2-Acetamido-3-methylbutanoic acid
- L-N-Acetylvaline
- Acetylvaline
- W-100131
- NSC 122016
- N-alpha-Actetyl-L-valine (Ac-L-Val-OH)
- J-300293
- U83P7H9HV3
- SCHEMBL132349
- GS-3342
- EN300-297451
- S-(-)-N-ACETYLVALINE
- O10207
- L-Valine, N-acetyl-
- CHEBI:21565
- HMS1719J05
- AM82366
- CS-W016182
- Valine, N-acetyl-, L-
- DTXSID40914697
- (S)-2-acetylamino-3-methylbutyric acid
- HY-W015466
- NCGC00323030-01
- N-Acetyl Valine
- TS-03593
- AC-VAL
- 96-81-1
- EINECS 221-321-4
- UNII-U83P7H9HV3
- Z57032483
- AKOS001078320
- AB01318387-02
- Q27290813
- MFCD00066066
- AKOS015837737
- n-acetyl-Valine
- A-1897
- Acetyl-L-Valine
- EINECS 202-537-8
- Valine, N-acetyl-
- NS00081955
-
- MDL: MFCD00066066
- Renchi: 1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1
- Clave inchi: IHYJTAOFMMMOPX-LURJTMIESA-N
- Sonrisas: OC([C@H](C(C)C)NC(C)=O)=O
Atributos calculados
- Calidad precisa: 159.09000
- Masa isotópica única: 159.09
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 4
- Complejidad: 165
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 66.4A^2
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: nothing
- Carga superficial: 0
Propiedades experimentales
- Color / forma: White crystals
- Denso: 1.0940
- Punto de fusión: 163.0 to 167.0 deg-C
- Punto de ebullición: 362.2 °C at 760 mmHg
- Punto de inflamación: 172.8℃
- PSA: 66.40000
- Logp: 0.62260
- Rotación específica: +11.0 to +14.0°(C=1, AcOH)
- Disolución: Not determined
N-Acetyl-L-valine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36-43
- Instrucciones de Seguridad: S26; S36/37
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36
- Condiciones de almacenamiento:Store long-term at -20°C
N-Acetyl-L-valine Datos Aduaneros
- Código HS:2924199090
- Datos Aduaneros:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Acetyl-L-valine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D522745-5g |
N-Acetyl-L-valine |
96-81-1 | 97% | 5g |
$180 | 2023-05-14 | |
Enamine | EN300-297451-0.1g |
(2S)-2-acetamido-3-methylbutanoic acid |
96-81-1 | 95% | 0.1g |
$19.0 | 2023-09-06 | |
Enamine | EN300-297451-5.0g |
(2S)-2-acetamido-3-methylbutanoic acid |
96-81-1 | 95% | 5.0g |
$26.0 | 2023-02-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-284898A-25 g |
Ac-L-Val-OH, |
96-81-1 | 25g |
¥752.00 | 2023-07-11 | ||
Enamine | EN300-297451-5g |
(2S)-2-acetamido-3-methylbutanoic acid |
96-81-1 | 95% | 5g |
$26.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N42400-5g |
Acetylvaline |
96-81-1 | 5g |
¥28.0 | 2021-09-08 | ||
ChemScence | CS-W016182-1000g |
Acetylvaline |
96-81-1 | ≥98.0% | 1000g |
$178.0 | 2021-09-02 | |
TRC | A192393-1g |
Acetylvaline |
96-81-1 | 1g |
$ 75.00 | 2023-04-19 | ||
eNovation Chemicals LLC | Y1290793-500g |
N-Acetyl-l-valine |
96-81-1 | 97% | 500g |
$125 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N800754-500g |
N-Acetyl-L-Valine |
96-81-1 | 98% | 500g |
¥649.00 | 2022-09-01 |
N-Acetyl-L-valine Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Referencia
- Pyrrolobenzodiazepine antibody conjugates, World Intellectual Property Organization, , ,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Solvents: Methanol ; 6 h, 70 °C
Referencia
- Combinatorial ligand design for transition metal catalysts featuring one coordinating and one non-coordinating building block wherein building blocks contain complementary functionalities to promote non-covalent bonding, European Patent Organization, , ,
Synthetic Routes 7
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Referencia
- Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condiciones de reacción
Referencia
- Method for resolving enantiomers from racemic mixture having chiral carbon in alpha position of nitrogen, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: Triphenylphosphine , Lithium bromide , Sulfuric acid , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: N-Methyl-2-pyrrolidone
1.2 -
1.2 -
Referencia
- Amidocarbonylation procedure and catalysts for the production of N-acylamino acids from the reaction of carbon monoxide with aldehydes and amides or nitriles, Germany, , ,
Synthetic Routes 11
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Referencia
- Bio- and medicinally compatible α-amino-acid modification via merging photoredox and N-heterocyclic carbene catalysisOrganic Letters, 2020, 22(16), 6370-6375,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Condiciones de reacción
Referencia
- Resolution of 3-aminoalkylnitriles, World Intellectual Property Organization, , ,
N-Acetyl-L-valine Raw materials
N-Acetyl-L-valine Preparation Products
N-Acetyl-L-valine Literatura relevante
-
M. L. Di Gioia,A. Barattucci,P. Bonaccorsi,A. Leggio,L. Minuti,E. Romio,A. Temperini,C. Siciliano RSC Adv. 2014 4 2678
-
Wei-Yu Shi,Ya-Nan Ding,Ce Liu,Nian Zheng,Xue-Ya Gou,Ming Li,Zhe Zhang,Hong-Chao Liu,Zhi-Jie Niu,Yong-Min Liang Chem. Commun. 2020 56 12729
-
Markus Albrecht,Irene Latorre,Gent Mehmeti,Konstantin Hengst,Iris M. Oppel Dalton Trans. 2011 40 12067
-
Emanuele Casali,Prakriti Kalra,Massimo Brochetta,Tania Borsari,Andrea Gandini,Tuhin Patra,Giuseppe Zanoni,Debabrata Maiti Chem. Commun. 2020 56 7281
-
5. Asymmetric resolution and molecular recognition. Part 2. The X-ray crystal structures of ephedrine–N-benzyloxycarbonyl-L-leucine and ephedrine–N-acetyl-L-valineAnn Gorman,Robert O. Gould,Alexandra M. Gray,Paul Taylor,Malcolm D. Walkinshaw J. Chem. Soc. Perkin Trans. 2 1986 739
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-81-1)N-Acetyl-L-valine

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe